2-Oxa-7-azaspiro[3.5]nonane Oxalate: Technical Guide & Application Profile
2-Oxa-7-azaspiro[3.5]nonane Oxalate: Technical Guide & Application Profile
The following technical guide details the properties, synthesis, and applications of 2-Oxa-7-azaspiro[3.5]nonane oxalate , a high-value spirocyclic scaffold in modern medicinal chemistry.
Executive Summary
2-Oxa-7-azaspiro[3.5]nonane oxalate (CAS: 1429056-28-9 for the salt; 241820-91-7 for the free base) is a specialized bicyclic building block characterized by a spiro-fusion between a four-membered oxetane ring and a six-membered piperidine ring. As drug discovery shifts towards three-dimensional (3D) chemical space to improve clinical success rates, this scaffold has emerged as a critical bioisostere for morpholine and piperidine moieties. Its high fraction of sp³-hybridized carbons (
Chemical Identity & Structural Analysis
The compound features a "2-oxa" topology, indicating the oxygen atom is located at position 2 of the spiro[3.5]nonane system, separated from the spiro center by one carbon atom. This distinguishes it from 1-oxa isomers (where oxygen is adjacent to the spiro center) and confers unique vector orientation for hydrogen bonding.
Structural Parameters[1][2][3][4][5][6][7][8]
-
Spiro Core: The quaternary carbon (C4 in the spiro system) locks the oxetane and piperidine rings in a perpendicular conformation.
-
Oxetane Ring: Acts as a polar, metabolic "sink" that lowers lipophilicity (LogP) while resisting oxidative metabolism better than open-chain ethers.
-
Piperidine Ring: Provides a versatile handle (N7) for functionalization (e.g., reductive amination, amide coupling).
| Property | Detail |
| IUPAC Name | 2-Oxa-7-azaspiro[3.5]nonane oxalate |
| Common Name | 2-Oxa-7-azaspiro[3.5]nonane hemioxalate / oxalate |
| CAS Number | 1429056-28-9 (Salt); 241820-91-7 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 127.19 g/mol (Free Base); ~217.22 g/mol (Oxalate salt) |
| SMILES | C1CC2(CCN1)COC2.C(=O)(C(=O)O)O |
Physicochemical Properties
The oxalate salt is preferred for handling due to its crystallinity and stability compared to the hygroscopic free base.
| Parameter | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Ease of handling in automated weighing. |
| Melting Point | 208–212 °C (Decomposition) | Indicates high lattice energy; suitable for solid dosage forms. |
| Solubility | High in Water, DMSO, Methanol | Excellent for aqueous bioassays and stock solutions. |
| LogP (Free Base) | ~ -0.5 to 0.2 (Predicted) | Low lipophilicity aids in lowering total drug LogD. |
| pKa (Conj. Acid) | ~ 8.5–9.0 (Piperidine N) | Basic enough for salt formation; physiological ionization. |
| H-Bond Donors | 2 (NH, Acid OH) | Key for receptor interaction. |
| H-Bond Acceptors | 5 (N, O-ether, Carboxylates) | Oxetane oxygen is a weak acceptor. |
Synthesis & Manufacturing Methodology
The synthesis of the 2-oxa isomer requires constructing the oxetane ring around the piperidine core. The most robust industrial route utilizes a "gem-disubstitution" strategy starting from diethyl malonate derivatives.
Detailed Protocol: The Diol-Cyclization Route
This protocol avoids the instability issues of direct ketone methylenation and ensures the correct 2-oxa regiochemistry.
Step 1: Construction of the Piperidine Dicarboxylate
Reaction: Bis-alkylation of diethyl malonate with N-benzyl-bis(2-chloroethyl)amine.
-
Reagents: Sodium hydride (NaH) or Potassium carbonate (
), DMF. -
Conditions: 60–80°C, 12–24 h.
-
Outcome: Formation of N-benzyl-piperidine-4,4-dicarboxylic acid diethyl ester.
-
Mechanism: Double nucleophilic substitution (
) forms the 6-membered ring with a quaternary center carrying two ester groups.
Step 2: Reductive Diol Formation
Reaction: Reduction of the diester to the gem-diol.
-
Reagents: Lithium Aluminum Hydride (
), THF (anhydrous). -
Conditions: 0°C to Reflux, inert atmosphere (
). -
Outcome: N-benzyl-4,4-bis(hydroxymethyl)piperidine.
-
Critical Note: Complete reduction is essential; quench carefully with Glauber’s salt or Fieser method to avoid aluminum emulsions.
Step 3: Spiro-Oxetane Cyclization
Reaction: Intramolecular etherification.
-
Reagents: n-Butyllithium (n-BuLi) followed by p-Toluenesulfonyl chloride (TsCl), then n-BuLi (second equivalent) or NaH. Alternatively, use Diethyl carbonate with base.
-
Mechanism: One hydroxyl group is activated (tosylated), and the adjacent alkoxide performs an intramolecular
attack to close the 4-membered ring. -
Outcome: N-benzyl-2-oxa-7-azaspiro[3.5]nonane.
Step 4: Deprotection and Salt Formation
Reaction: Hydrogenolysis and Precipitation.
-
Deprotection:
, Pd/C (10%), Ethanol. Removes the benzyl group. -
Salt Formation: Add stoichiometric Oxalic acid in Ethanol/Ether.
-
Outcome: 2-Oxa-7-azaspiro[3.5]nonane oxalate precipitate.[2]
Figure 1: Synthetic pathway for 2-Oxa-7-azaspiro[3.5]nonane oxalate via the gem-diol cyclization strategy.
Applications in Medicinal Chemistry
The 2-oxa-7-azaspiro[3.5]nonane scaffold is a validated "privileged structure" in drug design, offering specific advantages over traditional heterocycles.
Bioisosterism and Scaffold Hopping
Researchers utilize this scaffold to replace piperidine , morpholine , or cyclohexane rings.
-
Lipophilicity Modulation: The oxetane oxygen lowers LogP by ~1.0 unit compared to the cyclohexane analog, improving water solubility without introducing a high-pKa basic center.
-
Metabolic Stability: The oxetane ring blocks metabolic "soft spots" (typically C4 of a piperidine) by steric occlusion and electronic deactivation.
Case Study: GPR119 Agonists
In the development of GPR119 agonists for Type 2 Diabetes, the 7-azaspiro[3.5]nonane core has been used to orient the pharmacophore elements (aryl groups) in a precise 3D vector, improving potency and selectivity compared to flexible linear linkers.
Decision Framework for Usage
Use the following logic to determine if this scaffold fits your lead optimization program:
Figure 2: Decision matrix for incorporating the spiro-oxetane scaffold into drug candidates.
Handling, Safety, & Stability
While generally stable, the oxalate salt requires specific handling protocols to ensure personnel safety and compound integrity.
-
Hazard Classification:
-
H302: Harmful if swallowed.[3]
-
H315/H319: Causes skin irritation and serious eye irritation.
-
-
Storage:
-
Store at 2–8°C (Refrigerated).
-
Keep under inert atmosphere (Argon/Nitrogen) if storing for >6 months to prevent potential oxidation or hydrolysis of the oxetane ring (though oxetanes are relatively robust, acid-catalyzed ring opening is a risk in strong acidic media).
-
-
Stability:
-
Solid State: Stable for >2 years if desiccated.
-
Solution: Stable in DMSO/MeOH for >24 hours. Avoid prolonged exposure to strong aqueous acids (
).
-
References
-
Drug Hunter. (2025).[4] The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorg Med Chem. Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
